4-Fluoroisoquinoline sulfate
Overview
Description
4-Fluoroisoquinoline sulfate is an organic compound with the molecular formula C9H8FNO4S. It is a fluorinated derivative of isoquinoline, which is a bicyclic aromatic heterocycle.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated isoquinolines, a group to which 4-Fluoroisoquinoline sulfate belongs, have unique characteristics such as biological activities and light-emitting properties .
Cellular Effects
There is a lack of information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of this compound over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no information available on how the effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is no information available on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no information available on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 4-Fluoroisoquinoline sulfate can be achieved through several methods. One common approach involves the reaction of 4-fluoroisoquinoline with sulfuric acid. This reaction typically requires controlled conditions to ensure the proper formation of the sulfate salt . . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Fluoroisoquinoline sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include sodium nitrite, fluoroboric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoroisoquinoline sulfate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Fluoroisoquinoline sulfate involves its interaction with specific molecular targets and pathways. . This can lead to unique interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
4-Fluoroisoquinoline sulfate can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroisoquinoline: Similar in structure but differs in the position of the fluorine atom, leading to different properties and applications.
Fluoroquinolines: These compounds have a quinoline ring instead of an isoquinoline ring and are known for their antibacterial and antimalarial activities.
Trifluoromethylated isoquinolines: These compounds have multiple fluorine atoms, which can further enhance their bioactivity and industrial applications.
Properties
IUPAC Name |
4-fluoroisoquinoline;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN.H2O4S/c10-9-6-11-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPLWVBONXKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2F.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715598 | |
Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906820-09-5 | |
Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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